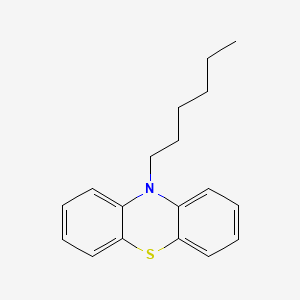

10-Hexylphenothiazine

描述

Contextualizing Phenothiazine (B1677639) Derivatives in Contemporary Chemistry

Phenothiazine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, characterized by a tricyclic structure containing nitrogen and sulfur atoms. researchgate.netgrowingscience.com These compounds have garnered considerable attention for their wide array of pharmacological effects. researchgate.net In addition to their well-established roles in medicine, phenothiazine derivatives are also utilized as optical and electroactive materials in organic electronics, as dyes and pigments, and as antioxidants. researchgate.net The electron-rich nature of the sulfur and nitrogen atoms makes phenothiazine a strong electron donor, and its non-planar, butterfly-shaped structure helps to suppress the formation of molecular aggregates. rsc.org

Phenothiazines are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, antipsychotic, anti-inflammatory, and antitumor properties. researchgate.net Their versatility has spurred ongoing research into this class of organo-sulfur compounds. researchgate.net The core phenothiazine structure can be readily functionalized at several positions, including the N-10, S-5, and C-3,7 positions, through reactions such as N-substitution, oxidation, formylation, and electrophilic substitutions like halogenation, followed by coupling reactions. nih.gov This adaptability allows for the synthesis of a wide range of derivatives with tailored properties.

Rationale for Investigating N-Alkylphenothiazines

N-alkylphenothiazines, a specific subgroup of phenothiazine derivatives, are of particular interest due to their diverse applications and tunable properties. grafiati.comtubitak.gov.tr The introduction of an alkyl chain at the nitrogen atom of the phenothiazine core can significantly influence the compound's physical and chemical characteristics. cymitquimica.com For instance, the hexyl group in 10-hexylphenothiazine increases its hydrophobicity and solubility in organic solvents, which is advantageous for applications in materials science. cymitquimica.com

The investigation of N-alkylphenothiazines is driven by their potential in various advanced fields. Their low oxidation potentials and reversible redox properties make them attractive candidates for materials science research, including the development of polymers, sensors, and donor-acceptor assemblies. lew.ro Furthermore, N-alkylphenothiazines are recognized as important pharmacophores in medicinal chemistry. lew.ro The ability to modify the alkyl substituent provides a mechanism to fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity and material performance. grafiati.comtubitak.gov.tr For example, the length of the alkyl chain can affect the interactions of these molecules in different environments, such as in micellar systems. kentech.ac.kr

Scope and Significance of this compound Research

Research on this compound, a specific N-alkylphenothiazine, is significant due to its utility as a building block in the synthesis of more complex molecules with applications in organic electronics and materials science. bohrium.comacs.org The presence of the hexyl group enhances its processability and compatibility with organic matrices.

The primary focus of this compound research lies in its application as an electron-donor unit in the creation of novel conjugated polymers and small molecules for optoelectronic devices. bohrium.comacs.orgkoreascience.kr These materials are being explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole transport materials. acs.orgkoreascience.krsmolecule.com The compound's reversible redox behavior and ability to form stable radical cations are crucial for these applications. nih.govlew.ro

Furthermore, the synthesis of various derivatives of this compound allows for the systematic investigation of structure-property relationships. For instance, introducing different functional groups at the 3 and 7 positions of the this compound core enables the tuning of the molecule's electronic and photophysical properties. elsevierpure.com This research is pivotal for the rational design of new materials with optimized performance for specific technological applications.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁NS | cymitquimica.comnih.gov |

| Molecular Weight | 283.4 g/mol | nih.gov |

| Appearance | Likely a solid at room temperature | cymitquimica.com |

| Solubility | Soluble in organic solvents | cymitquimica.com |

| IUPAC Name | This compound | nih.gov |

Key Research Findings on this compound Derivatives

| Research Area | Key Findings | References |

| Organic Electronics | Used as a building block for conjugated polymers in OLEDs and OPVs. The hexyl group improves solubility and processability. | acs.orgkoreascience.krsmolecule.com |

| Materials Science | The phenothiazine core acts as a strong electron donor. The non-planar structure suppresses aggregation. | rsc.org |

| Medicinal Chemistry | Phenothiazine derivatives exhibit a wide range of biological activities. | researchgate.net |

| Synthesis and Functionalization | The phenothiazine core can be functionalized at multiple positions to tune its properties. | nih.gov |

| Redox Properties | Exhibits low oxidation potentials and reversible redox behavior, forming stable radical cations. | nih.govlew.ro |

Structure

3D Structure

属性

IUPAC Name |

10-hexylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NS/c1-2-3-4-9-14-19-15-10-5-7-12-17(15)20-18-13-8-6-11-16(18)19/h5-8,10-13H,2-4,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJVOTTZESKWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597007 | |

| Record name | 10-Hexyl-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73025-93-1 | |

| Record name | 10-Hexyl-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73025-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hexyl-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hexylphenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 10 Hexylphenothiazine

Direct N-Alkylation of Phenothiazine (B1677639) for 10-Hexylphenothiazine Synthesis

The most direct method for synthesizing this compound involves the alkylation of the nitrogen atom of the parent phenothiazine ring. This transformation is typically achieved by reacting phenothiazine with a hexyl halide in the presence of a base.

Conventional synthesis of this compound is achieved through the N-alkylation of phenothiazine. This reaction typically involves deprotonating the amine group of phenothiazine with a base, followed by a nucleophilic substitution reaction with a hexyl halide. While potassium hydroxide (KOH) is a common base for such reactions, other bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are also frequently employed in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) nih.gov.

The general mechanism involves the base abstracting the proton from the nitrogen atom of the phenothiazine, creating a more nucleophilic phenothiazinate anion. This anion then attacks the electrophilic carbon of the hexyl halide (e.g., 1-bromohexane or 1-chlorohexane), displacing the halide and forming the C-N bond to yield this compound nih.govgoogle.com. The choice of base and solvent can significantly influence the reaction yield and purity of the product nih.gov.

Table 1: Conventional N-Alkylation Reaction Components

| Component | Role | Common Examples |

|---|---|---|

| Starting Material | Heterocyclic core | 10H-Phenothiazine |

| Alkylating Agent | Introduces the hexyl chain | 1-Bromohexane, 1-Chlorohexane |

| Base | Deprotonates the amine | KOH, NaH, K2CO3 |

| Solvent | Reaction medium | THF, DMF |

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of phenothiazine derivatives. Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and reproducibility researchgate.netnih.gov. The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating researchgate.net. This method has been successfully applied to various reactions involving the phenothiazine scaffold, including N-alkylation nih.gov. The use of MAOS in conjunction with safer solvents like alcohols can also contribute to greener chemical processes researchgate.net.

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Yield | Often moderate to good | Generally good to excellent |

| Heating Method | External (oil bath, heating mantle) | Direct dielectric heating |

| Side Reactions | Can be more prevalent | Often reduced |

Regioselective Functionalization Strategies for this compound Derivatives

Once the this compound core is synthesized, further functionalization can be carried out to introduce various chemical groups onto the aromatic rings. These reactions are often regioselective, meaning they preferentially occur at specific positions on the phenothiazine structure.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, such as this compound organic-chemistry.orgchemistrysteps.com. The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted formamide like N,N-dimethylformamide (DMF) chemistrysteps.comijpcbs.com. This reagent acts as a weak electrophile that attacks the phenothiazine ring nrochemistry.com.

For N-alkylated phenothiazines, the formylation reaction is regioselective, with the aldehyde group (-CHO) being introduced predominantly at the 3-position of the phenothiazine nucleus. This selectivity is attributed to the electronic properties of the heterocyclic system. The synthesis of 10-hexyl-10H-phenothiazine-3-carbaldehyde has been specifically reported, serving as a key intermediate for creating more complex molecules researchgate.net. This aldehyde can then be used in subsequent reactions to build larger conjugated systems researchgate.net.

Halogenation, particularly bromination, is a key step for preparing this compound derivatives for further elaboration via cross-coupling reactions. The introduction of a halogen atom, such as bromine, creates a reactive handle on the aromatic ring.

The bromination of N-substituted phenothiazines can be achieved using reagents like bromine (Br2) in a solvent such as acetic acid. This reaction typically results in substitution at the 3 and 7 positions of the phenothiazine core, yielding 3,7-dibromo-10-hexylphenothiazine lew.ro. The positions and number of halogen atoms can be controlled by the reaction conditions and the stoichiometry of the brominating agent.

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds. It is extensively used to couple halogenated aromatic compounds with organoboron reagents, such as boronic acids or their esters researchgate.netmdpi.com. This reaction has been successfully applied to halogenated phenothiazine derivatives to synthesize more complex structures researchgate.net.

In a typical Suzuki-Miyaura protocol for a brominated this compound derivative, the reaction involves a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent system researchgate.net. The key steps in the catalytic cycle include the oxidative addition of the palladium complex to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. This methodology allows for the introduction of a wide variety of aryl or vinyl substituents onto the phenothiazine scaffold.

Table 3: Typical Components of a Suzuki-Miyaura Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Substrate | Halogenated phenothiazine | 3-Bromo-10-hexylphenothiazine |

| Coupling Partner | Organoboron reagent | Phenylboronic acid |

| Catalyst | Palladium source | Tris(dibenzylideneacetone)dipalladium(0) |

| Ligand | Stabilizes and activates the catalyst | SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) |

| Base | Activates the organoboron reagent | K3PO4, K2CO3 |

| Solvent | Reaction medium | Toluene, Dioxane |

Halogenation and Subsequent Cross-Coupling Reactions

Stille Coupling Methods

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. This methodology is particularly useful for creating complex aromatic structures and for polymerization. In the context of this compound, Stille coupling can be employed to introduce various substituents onto the phenothiazine core, enabling the fine-tuning of its electronic and photophysical properties.

The general mechanism for the Stille reaction involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. The reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.org

For the application of Stille coupling to this compound, a halogenated derivative, such as 3,7-dibromo-10-hexylphenothiazine, serves as the electrophilic partner. The organotin reagent provides the nucleophilic carbon fragment to be coupled. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. wiley-vch.de

Key Components in Stille Coupling of this compound Derivatives:

| Component | Role | Examples |

| Substrate | Electrophilic partner | 3-Bromo-10-hexylphenothiazine, 3,7-Dibromo-10-hexylphenothiazine |

| Organotin Reagent | Nucleophilic partner | Tributyl(vinyl)stannane, 2-(Tributylstannyl)thiophene, Trimethyl(phenyl)stannane |

| Palladium Catalyst | Facilitates the C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst and influences reactivity | PPh₃, P(t-Bu)₃, AsPh₃ |

| Solvent | Medium for the reaction | Toluene, Dioxane, DMF, Acetonitrile |

This table is illustrative of typical components used in Stille coupling reactions.

Heck Coupling Reactions in Polymer Synthesis

The Heck reaction is another powerful palladium-catalyzed method for C-C bond formation, typically reacting an unsaturated halide (or triflate) with an alkene in the presence of a base. It is widely used in the synthesis of conjugated polymers, where it facilitates the formation of vinylene linkages between aromatic units. This approach is instrumental in creating materials like poly(arylene vinylene)s (PAVs), which are of interest for their optoelectronic properties.

For the synthesis of polymers incorporating the this compound moiety, a dihalogenated derivative (e.g., 3,7-dibromo-10-hexylphenothiazine) can be copolymerized with a divinyl-substituted comonomer. Alternatively, a divinyl-substituted phenothiazine derivative could be reacted with a dihalo-aromatic compound. The reaction typically employs a palladium catalyst and a base to neutralize the hydrogen halide generated during the reaction.

Typical Conditions for Heck Polymerization:

| Parameter | Condition | Purpose |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the oxidative addition and subsequent steps. |

| Ligand | Tri(o-tolyl)phosphine, PPh₃ | Stabilizes the palladium center and promotes catalytic activity. |

| Base | Triethylamine, K₂CO₃, NaOAc | Neutralizes the HX byproduct to regenerate the Pd(0) catalyst. |

| Solvent | DMF, NMP, Toluene | Solubilizes reactants and polymer chains. |

| Temperature | 80-150 °C | Provides thermal energy to overcome activation barriers. |

This table outlines general parameters for Heck coupling reactions in polymer synthesis.

The synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives is a well-established application of the Heck reaction. By analogy, polymers containing the this compound unit can be synthesized to create materials with tailored electronic properties, where the electron-donating phenothiazine core influences the polymer's HOMO level and charge transport characteristics.

Oxidative Transformations of the Phenothiazine Core (e.g., to 5,5-dioxide derivatives)

The sulfur atom in the central ring of the phenothiazine core is susceptible to oxidation, leading to the formation of phenothiazine-5-oxide (sulfoxide) and phenothiazine-5,5-dioxide (sulfone) derivatives. This transformation significantly alters the geometry and electronic properties of the molecule. The oxidation from the bent, electron-rich phenothiazine to the more planar and electron-deficient sulfone disrupts the electron-donating character of the sulfur atom, which can have profound effects on the material's optical and electronic behavior.

A common and effective method for this oxidation involves the use of hydrogen peroxide (H₂O₂), often in an acidic medium like acetic acid. The reaction proceeds stepwise, first forming the sulfoxide, which can then be further oxidized to the sulfone under more stringent conditions (e.g., higher temperature or prolonged reaction time).

Reaction Scheme: Oxidation of this compound this compound + H₂O₂ (excess) --(CH₃COOH)--> this compound-5,5-dioxide

The selective oxidation of sulfides to sulfoxides or sulfones using in situ-generated hydrogen peroxide is a well-established green chemistry approach. nih.gov This method provides a controlled way to access the different oxidation states of the phenothiazine core.

Impact of Oxidation on Molecular Properties:

| Derivative | Geometry of Central Ring | Electronic Nature of Sulfur |

| This compound | Bent (Butterfly) | Electron-donating |

| This compound-5-oxide | More Planar | Weakly Electron-withdrawing |

| This compound-5,5-dioxide | Planar | Strongly Electron-withdrawing |

This table summarizes the key changes in the phenothiazine core upon oxidation.

Selective Alkylation via Reductive Amination

While the initial synthesis of this compound is often achieved through the N-alkylation of phenothiazine with an alkyl halide (e.g., 1-bromohexane), reductive amination presents an alternative and highly selective route. This method involves the reaction of the secondary amine of the phenothiazine core with an aldehyde or ketone, in this case, hexanal, to form an intermediate iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the N-alkylated product.

This "borrowing hydrogen" methodology is an atom-economical process that avoids the use of alkyl halides. The reaction can be catalyzed by various systems, including metal-free approaches, which is advantageous in applications where metal contamination is a concern. organic-chemistry.org

General Steps for Reductive Amination:

Imine/Iminium Formation: Phenothiazine reacts with hexanal, often catalyzed by a mild acid, to form an unstable enamine which rearranges to a more stable iminium cation.

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or Hantzsch ester, is introduced to reduce the iminium ion to the tertiary amine, this compound.

This method offers high selectivity for mono-alkylation and is compatible with a wide range of functional groups.

Optimization of Synthetic Pathways and Reaction Parameters

The efficiency, yield, and purity of the products obtained from the synthetic methodologies described above are highly dependent on the reaction parameters. Optimization of these parameters is a critical step in developing robust and scalable synthetic routes for this compound and its derivatives.

For palladium-catalyzed cross-coupling reactions like Stille and Heck, several factors must be carefully controlled:

Catalyst and Ligand Choice: The activity of the palladium catalyst is heavily influenced by its ligand sphere. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition, a key step in the catalytic cycle. wiley-vch.de

Solvent: The choice of solvent affects the solubility of reactants and the stability of catalytic intermediates. Polar aprotic solvents like DMF or dioxane are commonly used, but greener alternatives like 2-methyltetrahydrofuran are also being explored. beilstein-journals.org

Temperature: Reaction temperature influences reaction rates and the stability of the catalyst. While higher temperatures can increase the rate, they may also lead to catalyst decomposition or side reactions. Kinetic control at lower temperatures can sometimes improve selectivity. beilstein-journals.org

In the case of oxidative transformations, the key parameters to optimize include the concentration of the oxidizing agent (e.g., H₂O₂), temperature, and reaction time to achieve selective formation of either the sulfoxide or the sulfone.

For reductive amination, optimization involves the choice of reducing agent, catalyst (if any), and solvent to ensure efficient iminium ion formation and subsequent reduction without unwanted side reactions.

Electrochemical Characterization and Redox Behavior of 10 Hexylphenothiazine Systems

Cyclic Voltammetry (CV) Investigations of Redox Activity

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of 10-hexylphenothiazine systems. Through CV, critical parameters such as oxidation and reduction potentials, electrochemical reversibility, and the stability of the electroactive material can be determined. ossila.com

The electrochemical oxidation of phenothiazine (B1677639) and its derivatives is a well-studied process. nih.gov For N-phenylphenothiazine derivatives, which share the core phenothiazine structure, reversible redox couples are observed. mdpi.com A sulfur-bridged N-phenylphenothiazine derivative, for example, shows a reversible redox couple at a formal potential (E⁰) of 0.15 V versus the Ferrocene/Ferrocenium (Fc/Fc⁺) couple. mdpi.com The introduction of different functional groups can modulate these potentials. researchgate.net Generally, phenothiazine derivatives readily undergo oxidation to form radical cations. nih.gov

The oxidation process typically involves two successive one-electron transfer steps. The first step is the formation of a radical cation, and the second is the formation of a dication at a more positive potential. nih.gov A cyclic voltammogram of phenothiazine itself shows a quasi-reversible two-electron process, with an oxidation peak (A1) at 0.55 V and a corresponding reduction peak (C1) at 0.45 V vs. Ag/AgCl, corresponding to the formation of the phenothiazin-5-ium species. nih.gov

Table 1: Representative Oxidation Potentials of Phenothiazine Derivatives This table provides illustrative data for related phenothiazine compounds to contextualize the behavior of this compound.

| Compound | E⁰ (V vs. Fc/Fc⁺) | Epa (V vs. Ag/AgCl) | Reference |

|---|---|---|---|

| Sulfur-bridged N-phenylphenothiazine | 0.15 | - | mdpi.com |

| Phenothiazine (PTZ) | - | 0.55 | nih.gov |

Note: E⁰ is the formal potential, and Epa is the anodic peak potential.

Electrochemical reversibility is a key indicator of the stability of the generated redox species. For a reaction to be considered reversible, the generated species must be stable on the timescale of the CV experiment, resulting in a return peak on the reverse scan that is equal in magnitude to the forward peak. libretexts.org Many phenothiazine derivatives exhibit such reversible or quasi-reversible behavior. nih.govmdpi.com

For instance, an N-phenylphenothiazine derivative displayed a reversible redox couple, indicating that the corresponding radical cation is stable in solution. mdpi.com The term quasi-reversible is often used when the kinetics of electron transfer are not infinitely fast, leading to a peak separation (ΔEp = Epa - Epc) greater than the theoretical 58/n mV (where n is the number of electrons transferred). nih.govlibretexts.org The cyclic voltammogram of phenothiazine itself is described as a quasi-reversible two-electron process. nih.gov

The relationship between the peak current (iₚ) and the scan rate (ν) provides insight into the nature of the electrochemical process. For a process controlled by the diffusion of the analyte to the electrode surface, the peak current is proportional to the square root of the scan rate (iₚ ∝ ν¹ᐟ²), as described by the Randles-Ševčík equation. nih.goviorodeo.com In contrast, for a surface-adsorbed species where the redox reaction is not limited by diffusion, the peak current is directly proportional to the scan rate (iₚ ∝ ν). iorodeo.comresearchgate.net

Studies on various organic thin films have shown that a linear relationship between peak current and scan rate indicates a well-adhered, non-diffusion limited film behavior. researchgate.net This is a crucial characteristic for materials used in modified electrodes, as it signifies that the electroactive species are readily available for reaction without mass transport limitations.

The stability of modified electrodes is essential for their practical application in sensors, electrocatalysis, or energy storage. iosrjournals.orgmdpi.com For phenothiazine-based systems, stability is often assessed by subjecting the modified electrode to continuous potential cycling and observing any changes in the cyclic voltammogram. mdpi.com High stability is indicated by minimal degradation of the peak currents over a large number of cycles. mdpi.com For example, an N-phenylphenothiazine derivative showed no change in its voltammogram after 10 repeated cycles, demonstrating the stability of the material. mdpi.com This robustness is critical for the development of reliable electrochemical devices.

Generation and Stability of Radical Cations and Dications

The oxidation of phenothiazines generates radical cations in the first step, which can be further oxidized to dications. nih.gov The stability of these charged species is a hallmark of the phenothiazine family and is crucial for their functionality in many applications.

The radical cations of many N-substituted phenothiazines are known to be highly stable, even allowing for their isolation as stable salts. mdpi.comnih.gov This stability is often attributed to the extensive delocalization of the unpaired electron (spin) over the entire molecule. nih.gov Alkenes, in general, can be oxidized to radical cations and dications, though these are often highly reactive. nih.gov However, specific structural modifications, such as those in the phenothiazine framework, can impart significant air stability to the resulting radical cation. nih.gov The stability of these radical cations is a key feature that enables their use as near-infrared absorbing dyes and stable chemical oxidants. mdpi.comrsc.org

Determination of Frontier Molecular Orbital Energy Levels (HOMO, LUMO)

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the electronic and optical properties of organic materials. upb.ro These values can be estimated from cyclic voltammetry data. scispace.comresearchgate.net

The HOMO energy level is related to the onset potential of oxidation (E_onset,ox), as this process involves removing an electron from the highest energy occupied orbital. The LUMO energy level is similarly related to the onset potential of reduction (E_onset,red), which involves adding an electron to the lowest energy unoccupied orbital. ossila.com The energy levels can be calculated using empirical formulas that correlate these electrochemical potentials to the energy levels versus the vacuum level, often by calibration against a known standard like ferrocene. scispace.comresearchgate.net

The general equations are:

E_HOMO = - [E_onset,ox - E_ref + 4.8] (eV)

E_LUMO = - [E_onset,red - E_ref + 4.8] (eV)

Where E_ref is the potential of the reference standard (e.g., Fc/Fc⁺). These HOMO and LUMO values are essential for designing organic electronic devices, as they determine charge injection barriers and the open-circuit voltage in organic solar cells. upb.ro

Table 2: Estimated Frontier Orbital Energies for Squaraine Dyes (Illustrative Example) This table shows examples of HOMO/LUMO levels determined by CV for other organic dyes, illustrating the methodology.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

|---|---|---|---|---|

| SQ1 | -5.19 | -3.08 | 2.11 | scispace.com |

| SQ2 | -5.16 | -3.10 | 2.06 | scispace.com |

Influence of Substituent Effects on Electrochemical Properties

The redox potentials of this compound systems are significantly influenced by the presence of substituents on the phenothiazine nucleus, particularly at the 2- and 10-positions. These effects are primarily electronic and steric in nature and can be systematically studied to tune the electrochemical behavior of the molecule for specific applications.

Electronic Effects: The electronic nature of a substituent on the aromatic rings of the phenothiazine core has a pronounced effect on the ease of oxidation.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density on the phenothiazine ring system. This increased electron density makes it easier to remove an electron, thus lowering the oxidation potential (shifting it to less positive values).

Electron-withdrawing groups (EWGs), such as chloro (-Cl), cyano (-CN), or trifluoromethyl (-CF₃), decrease the electron density of the phenothiazine core. This makes the removal of an electron more difficult, resulting in a higher oxidation potential (a shift to more positive values). For example, the introduction of electron-withdrawing substituents has been shown to shift the first reversible one-electron oxidation to higher values compared to the parent phenothiazine molecule. researchgate.net

Steric Effects: The substituent at the 10-position (the nitrogen atom) can also exert a significant influence, primarily through steric effects. While the electronic effect of the hexyl group in this compound is weakly electron-donating, the primary influence of the N-10 substituent is often on the molecule's conformation and the stability of the resulting radical cation. Studies on various N-substituted phenothiazines have shown that the R10 substituent can considerably influence the spectral properties of the radical cation, likely due to these steric effects. nih.gov

The following table illustrates the general effect of different substituents on the first oxidation potential (E₁/₂) of 10-alkylphenothiazine derivatives, based on established electrochemical principles.

| Substituent at C2-Position | Electronic Effect | Expected Effect on First Oxidation Potential (E₁/₂) | Example Half-Wave Potential Data (vs. Reference) |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | Reference Potential | ~0.81 V vs SCE |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Lower (Easier to Oxidize) | Value shifts to be less positive |

| -CH₃ (Methyl) | Weakly Electron-Donating | Slightly Lower | Value shifts to be slightly less positive |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Higher (Harder to Oxidize) | Value shifts to be more positive |

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Significantly Higher | ~1.02 V vs SCE for a related derivative researchgate.net |

Spectroelectrochemical Analysis of Oxidation States

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy to characterize the properties of electrochemically generated species. For this compound, this typically involves performing UV-Visible (UV-Vis) or Electron Paramagnetic Resonance (EPR) spectroscopy while controlling the potential of an electrode in a solution of the compound.

Upon the first one-electron oxidation, this compound is converted into its corresponding radical cation. This species is often intensely colored and exhibits characteristic absorption bands in the visible and sometimes near-infrared (NIR) regions of the electromagnetic spectrum, which are absent in the neutral parent molecule. nih.gov The formation of this stable radical cation is a hallmark of the phenothiazine class of compounds.

The UV-Vis spectrum of the this compound radical cation is expected to show complex and intense absorption bands. nih.gov While specific data for the 10-hexyl derivative is not widely published, studies on structurally similar N-substituted phenothiazines and related phenoxazines provide insight into the expected spectral features. For instance, the radical cations of N-substituted phenoxazines show distinct absorbance peaks around 530 nm. researchgate.net More complex phenothiazinyl radicals have shown broad absorption bands in the visible region, for example at 539 nm and 675 nm. nih.gov

The key spectral changes observed during the spectroelectrochemical oxidation of a 10-alkylphenothiazine are summarized below:

Neutral State (this compound): The neutral molecule is typically colorless or pale yellow and absorbs primarily in the UV region, with absorption maxima generally below 400 nm.

Radical Cation (this compound•⁺): As the potential is increased to the first oxidation wave, the solution develops a distinct color (often green, blue, or red depending on the specific structure and solvent). New, strong absorption bands appear in the visible and/or NIR range. These bands arise from electronic transitions involving the singly occupied molecular orbital (SOMO) of the radical cation.

Dication (this compound²⁺): Upon further oxidation to the second potential wave, the radical cation is converted to the dication. This process is often accompanied by the disappearance of the radical cation's characteristic visible absorption bands and a return to a colorless or lightly colored state, as the dication is a closed-shell species.

EPR spectroscopy can also be used to confirm the formation of the radical cation, as this species, having an unpaired electron, will produce a characteristic EPR signal. The analysis of this signal can provide information about the distribution of the unpaired electron's spin density within the molecule.

The following table provides a summary of the expected spectroelectrochemical data for this compound during its oxidation.

| Oxidation State | Electrochemical Process | Expected Color | Expected UV-Vis Absorption Bands | EPR Signal |

|---|---|---|---|---|

| Neutral (PTZ) | Initial State | Colorless / Pale Yellow | Absorption in UV range (<400 nm) | None |

| Radical Cation (PTZ•⁺) | First 1e⁻ Oxidation | Intensely Colored (e.g., Green/Blue) | Strong new bands in Visible/NIR range (e.g., ~500-700 nm) | Active |

| Dication (PTZ²⁺) | Second 1e⁻ Oxidation | Colorless / Pale Yellow | Loss of visible bands; UV absorption | None |

Photophysical Properties and Optical Spectroscopy of 10 Hexylphenothiazine Based Compounds

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The absorption of ultraviolet and visible light by 10-hexylphenothiazine-based compounds is dictated by the electronic transitions within the molecule. The UV-Vis absorption spectra of phenothiazine (B1677639) derivatives typically exhibit two main absorption bands. A shorter wavelength band is attributed to a π–π* transition, while a band at a longer wavelength is primarily due to an n–π* transition involving the lone-pair electrons of the sulfur atom in the phenothiazine ring.

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also an important parameter characterized by UV-Vis spectroscopy. For this compound-based compounds, the ε values for the π–π* transitions are typically in the range of 104 to 105 M-1cm-1, indicative of strong absorption.

Table 1: Representative UV-Vis Absorption Data for a this compound-Based Compound in Different Solvents

| Solvent | Absorption Maximum (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| Dichloromethane | 315, 420 | 1.5 x 104, 8.0 x 103 |

| Tetrahydrofuran | 312, 415 | 1.6 x 104, 8.2 x 103 |

| Toluene | 310, 410 | 1.4 x 104, 7.8 x 103 |

| Acetonitrile | 318, 425 | 1.7 x 104, 8.5 x 103 |

Note: The data presented are representative values for a donor-acceptor molecule incorporating a this compound unit and may vary depending on the specific molecular structure.

Photoluminescence (PL) Emission Characteristics

Photoluminescence is the emission of light from a substance after it has absorbed photons. For this compound-based compounds, the PL emission characteristics are crucial for their application in light-emitting devices.

The emission wavelength of a this compound derivative is highly dependent on its molecular structure and the surrounding environment. Unsubstituted 10-alkylphenothiazines typically exhibit fluorescence in the blue to green region of the electromagnetic spectrum. However, by incorporating electron-withdrawing or electron-donating groups, the emission can be tuned across the visible spectrum. For example, the introduction of a carboxylic acid group can lead to a blue-shifted emission around 460 nm lew.ro.

The intensity of the photoluminescence is another critical parameter. High emission intensity is desirable for applications such as organic light-emitting diodes (OLEDs). The intensity is influenced by factors such as the rigidity of the molecular structure and the efficiency of radiative decay processes.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a key requirement for efficient light-emitting materials. The ΦF of this compound-based compounds can vary significantly depending on their chemical structure and the solvent in which they are dissolved. For instance, some donor-acceptor systems incorporating this compound have been reported to exhibit high quantum yields.

The determination of ΦF is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield.

Table 2: Fluorescence Quantum Yield (ΦF) of a Representative this compound Derivative in Various Solvents

| Solvent | Quantum Yield (ΦF) |

| Dichloromethane | 0.65 |

| Tetrahydrofuran | 0.72 |

| Toluene | 0.58 |

| Acetonitrile | 0.55 |

Note: This data is illustrative for a specific this compound-based fluorophore and is subject to variation based on the molecular design.

The Stokes shift is the difference between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. A large Stokes shift is often desirable for applications in bioimaging and sensors as it minimizes self-absorption and improves signal-to-noise ratio.

In many this compound-based compounds, particularly those with a donor-acceptor architecture, a significant Stokes shift is observed. This is often attributed to an intramolecular charge transfer (ICT) mechanism. Upon photoexcitation, an electron is transferred from the electron-rich this compound donor to the electron-deficient acceptor moiety. This charge-separated excited state is more polar than the ground state and is stabilized by the reorientation of solvent molecules. The subsequent emission from this relaxed ICT state occurs at a lower energy (longer wavelength), resulting in a large Stokes shift.

Solvatochromic Behavior and Solvent Polarity Effects

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in compounds that exhibit a significant change in their dipole moment upon electronic excitation, such as ICT-based molecules. This compound derivatives with a donor-acceptor structure often display positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.

This red shift is a direct consequence of the stabilization of the polar ICT excited state by polar solvent molecules. The extent of the solvatochromic shift can be correlated with the polarity of the solvent, making these compounds potential candidates for use as solvent polarity sensors. The Lippert-Mataga equation is often used to model the relationship between the Stokes shift and solvent polarity parameters.

Table 3: Solvatochromic Shift in Emission Wavelength for a this compound-Based ICT Compound

| Solvent | Polarity (Dielectric Constant, ε) | Emission Maximum (λem, nm) |

| Toluene | 2.38 | 550 |

| Dichloromethane | 8.93 | 585 |

| Tetrahydrofuran | 7.58 | 570 |

| Acetonitrile | 37.5 | 610 |

Note: The presented values are for a representative donor-acceptor compound and demonstrate the general trend of solvatochromism.

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, which can significantly enhance the efficiency of OLEDs. In TADF molecules, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal energy. The up-converted singlet excitons can then radiatively decay, producing delayed fluorescence.

This compound is an excellent electron donor and is frequently incorporated into donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecules designed for TADF applications nih.gov. The spatial separation of the highest occupied molecular orbital (HOMO), primarily located on the phenothiazine donor, and the lowest unoccupied molecular orbital (LUMO), located on the acceptor, leads to a small ΔEST, which is a prerequisite for efficient TADF.

The photophysical properties of these TADF emitters, such as their emission color, quantum yield, and delayed fluorescence lifetime, can be tuned by modifying the acceptor unit and the linkage between the donor and acceptor.

Table 4: Key Parameters for a Representative this compound-Based TADF Emitter

| Parameter | Value |

| Emission Maximum (λem) | 520 nm (Green) |

| Photoluminescence Quantum Yield (ΦPL) | > 80% |

| ΔEST | < 0.2 eV |

| Delayed Fluorescence Lifetime (τd) | 1-10 µs |

Note: These are typical values for a high-performance TADF material incorporating a this compound donor and can vary with the specific molecular architecture.

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Effects

The emission characteristics of phenothiazine derivatives in the solid or aggregated state are governed by a delicate balance between two opposing phenomena: Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ).

Aggregation-Induced Emission (AIE) is a photophysical effect where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. acs.orgnih.gov The primary mechanism behind AIE in many systems, including phenothiazine derivatives, is the restriction of intramolecular motion (RIM). In dilute solutions, molecules like this compound can dissipate excited-state energy through non-radiative pathways, such as intramolecular rotations and vibrations of the flexible hexyl chain and the butterfly-like motion of the phenothiazine core. In the aggregated state, these motions are physically hindered by neighboring molecules, which blocks the non-radiative decay channels and forces the excited molecule to relax by emitting a photon, thus "turning on" fluorescence. acs.org Studies on various phenothiazine compounds demonstrate that the formation of aggregates in solvent mixtures (e.g., THF/water) can lead to a significant enhancement of fluorescence intensity. acs.org

Aggregation-Caused Quenching (ACQ) , conversely, is the more conventional behavior where fluorescence intensity decreases upon aggregation. This is typically observed in planar aromatic systems where strong intermolecular π-π stacking interactions lead to the formation of non-emissive or weakly emissive excimers and other aggregate species. For phenothiazine derivatives, if the molecular packing in the solid state allows for significant co-facial overlap of the aromatic rings, ACQ can dominate. The flexible N-hexyl substituent can influence this packing; it may either induce a disordered aggregation that promotes AIE or fold in a way that still permits π-π stacking, leading to ACQ.

The ultimate behavior of a this compound-based compound—whether it exhibits AIE or ACQ—depends critically on the specific molecular structure and the resulting solid-state morphology. A comprehensive investigation of N-substituted phenothiazines, including methyl and hexyl derivatives, has highlighted the influence of the substituent on their AIE properties and photostability. researchgate.net

To illustrate the AIE phenomenon, the table below presents representative photophysical data for a generic N-alkylated phenothiazine derivative, showing the typical changes observed when moving from a solution to an aggregated state.

| Property | THF Solution (Monomer) | THF/Water Mixture (Aggregates) |

| Emission Maximum (λₑₘ) | ~440 nm | ~475 nm |

| Fluorescence Quantum Yield (Φբ) | < 1% | > 10% |

| Appearance | Weakly emissive | Strongly emissive |

Note: The data presented are representative values for AIE-active phenothiazine derivatives and are intended for illustrative purposes.

Characterization of Excimer Formation and Strategies for Suppression

Excimers are excited-state dimers that form when an excited molecule interacts with a ground-state molecule of the same kind. They are transient species and are characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. The formation of excimers is a common cause of ACQ in fluorescent materials.

In phenothiazine derivatives, the inherent non-planarity or "bent" structure of the core can paradoxically facilitate the π-π stacking required for excimer formation, particularly in the solid state or at high concentrations. This leads to a distinct change in the emission profile, with the monomer emission peak decreasing in intensity as a new, lower-energy excimer peak appears.

The photophysical signature of excimer formation is clear:

Appearance of a new emission band: A broad emission band appears at a longer wavelength (a red shift of 50-100 nm is common).

Concentration dependence: The intensity of the excimer emission increases relative to the monomer emission as the concentration of the compound increases.

Quenching of monomer emission: The intensity of the original monomer fluorescence is reduced.

Strategies for Suppression: The primary strategy to suppress excimer formation in this compound-based compounds involves steric hindrance. By designing molecules that prevent close co-facial alignment, the π-π interactions necessary for excimer formation can be disrupted. This can be achieved by:

Introducing Bulky Substituents: Attaching sterically demanding groups to the phenothiazine core can physically prevent the molecules from approaching each other too closely.

Inducing Molecular Twisting: Designing molecules with a highly twisted conformation can reduce the effective overlap between the π-systems of adjacent molecules.

The following table summarizes the typical spectral characteristics of monomer versus excimer emission in a phenothiazine derivative.

| Emissive Species | Emission Peak | Spectral Profile | Stokes Shift |

| Monomer | ~440 nm | Structured, narrow | Smaller |

| Excimer | ~520 nm | Unstructured, broad | Larger |

Note: Wavelengths are illustrative examples for phenothiazine-based systems.

Time-Resolved Photoluminescence Decay Curve Analysis

Time-resolved photoluminescence (TRPL) spectroscopy is a powerful technique used to study the excited-state dynamics of fluorescent molecules by measuring the decay of their emission intensity over time after excitation with a short pulse of light. The resulting decay curve provides information on the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state.

For simple systems with a single emissive species (e.g., a monomer in a dilute solution), the fluorescence decay is typically mono-exponential. However, in systems where multiple species coexist, such as a mixture of monomers and excimers, or in complex aggregated states, the decay kinetics become more complex and are often described by a multi-exponential function:

I(t) = Σ Aᵢ exp(-t/τᵢ)

where I(t) is the intensity at time t, and Aᵢ and τᵢ are the pre-exponential factor and fluorescence lifetime for each component i, respectively.

In the context of this compound derivatives, TRPL analysis is crucial for:

Identifying Multiple Emissive Species: The presence of more than one lifetime component in a decay curve is strong evidence for the existence of different excited species, such as monomers and excimers, which decay at different rates.

Quantifying Contributions: The pre-exponential factors (Aᵢ) are related to the relative contribution of each species to the total emission.

Understanding Dynamic Processes: By analyzing the decay kinetics, it is possible to elucidate dynamic processes such as excimer formation (a rise time may be observed for the excimer emission) and energy transfer.

For instance, the monomer of a phenothiazine derivative might exhibit a longer fluorescence lifetime, while the excimer, which often has more non-radiative decay pathways, typically has a shorter lifetime. Time-resolved studies on push-pull phenothiazine derivatives have been instrumental in investigating the AIE mechanism by showing how aggregation restricts motions that lead to non-radiative decay. acs.org

The table below provides hypothetical lifetime data for a this compound derivative exhibiting both monomer and excimer emission.

| Emissive Species | Typical Fluorescence Lifetime (τ) | Decay Profile |

| Monomer | 2-10 ns | Single exponential (in dilute solution) |

| Excimer/Aggregate | 0.5-5 ns | Component in a multi-exponential decay |

Note: These lifetime values are representative and can vary significantly based on the specific molecule, solvent, and physical state.

Computational Chemistry and Theoretical Studies of 10 Hexylphenothiazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules like 10-Hexylphenothiazine. mdpi.comnih.gov By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is defined by the butterfly-like conformation of the phenothiazine (B1677639) core and the orientation of the N-hexyl chain. The phenothiazine ring itself is not planar, and the degree of folding can be influenced by the substituent at the nitrogen atom. DFT calculations are employed to find the most stable geometric structure (the global minimum on the potential energy surface) by optimizing bond lengths, bond angles, and dihedral angles.

For N-alkylated phenothiazines, conformational analysis is critical. The alkyl chain can adopt various spatial arrangements. Theoretical studies on related N-alkyl phenothiazine dimers, such as ethyl-phenothiazine (EPT), have been performed to understand their self-assembly properties. These calculations, often at high levels of theory like DF-LMP2/cc-pVTZ, reveal different stable conformations for the dimers. mdpi.com For instance, in EPT dimers, a "V" shaped stacking form exhibits strong intermolecular interaction, which is crucial for forming ordered molecular chains. mdpi.com

When considering the alkyl chain itself, different configurations are possible, often referred to as side-parallel and top-parallel. mdpi.com Calculations for long alkyl chains like decane (B31447) show a preference for the side-parallel configuration, with an energy difference of approximately 3.6 kcal/mol compared to the top-parallel conformation. mdpi.com However, to maintain a highly ordered structure dictated by the phenothiazine head-group, a top-parallel arrangement of the linker unit is necessary. mdpi.com This suggests that for this compound, there is a delicate balance between the energetic preferences of the hexyl chain and the packing requirements of the phenothiazine core, with chains shorter than hexane (B92381) being less likely to cause distorted oligomers. mdpi.com

| System | Conformation | Relative Conformational Energy (kcal/mol) | Reference |

|---|---|---|---|

| Ethyl-phenothiazine (EPT) Dimer | "V" Stacking Form (EPT-C2) | +0.497 (relative to the most stable structure) | mdpi.com |

| Decane Dimer | Side-Parallel | Preferred | mdpi.com |

| Decane Dimer | Top-Parallel | ~3.6 (higher than side-parallel) | mdpi.com |

Prediction of Electronic Energy Levels (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. scispace.comirjweb.com The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). scispace.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the chemical reactivity and the wavelength of light absorption. scispace.comirjweb.com

For phenothiazine derivatives, DFT calculations are routinely used to predict these energy levels. In general, the phenothiazine core acts as an electron donor, meaning its atomic orbitals contribute significantly to the HOMO. sci-hub.se The introduction of an alkyl group, such as a hexyl chain, on the nitrogen atom can subtly influence these energy levels. Alkyl groups are weak electron-donating groups, which can raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to the unsubstituted phenothiazine. chemrxiv.orgchemrxiv.org

| Compound Type | Typical HOMO-LUMO Gap (eV) | Computational Method | Reference |

|---|---|---|---|

| Phenothiazine-based D-π-A systems | 2.14 - 2.30 | DFT/TD-DFT | mdpi.com |

| 10-Acetyl-10H-phenothiazine 5-oxide | Not specified | DFT/B3LYP/6-311++G(d,p) | scispace.comresearchgate.net |

Molecular Orbital Analysis and Charge Distribution

Molecular orbital analysis provides a visual and quantitative description of how electron density is distributed across the molecule within specific orbitals. For phenothiazine derivatives, the HOMO is typically characterized by a π-orbital delocalized over the electron-rich tricyclic phenothiazine system, including the sulfur and nitrogen atoms. mdpi.com The LUMO is also a π*-antibonding orbital, generally distributed over the same aromatic core. sci-hub.semdpi.com

In this compound, the hexyl group itself does not significantly participate in the frontier molecular orbitals. Its primary electronic influence is inductive, slightly modifying the electron density of the nitrogen atom and, consequently, the entire phenothiazine ring system. The charge distribution, which can be quantified using methods like Natural Bond Orbital (NBO) analysis, reveals the electrophilic and nucleophilic regions of the molecule. dntb.gov.ua The nitrogen and sulfur atoms are typically regions of higher electron density, while the hydrogen atoms are more electropositive. This distribution is fundamental to understanding intermolecular interactions and chemical reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. rsc.org It is an extension of DFT that allows for the calculation of electronic absorption spectra, vertical transition energies, and other properties related to how the molecule interacts with light. rsc.orgresearchgate.net

For phenothiazine derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the π-π* transitions characteristic of the aromatic system. sci-hub.semdpi.com The calculations also provide the oscillator strength for each transition, which is a measure of its intensity. researchgate.net Studies on N-alkyl phenothiazine analogues show fluorescence in the 350–450 nm region. mdpi.com TD-DFT can be used to assign these experimental emission bands to specific electronic transitions, such as the S1 → S0 transition. mdpi.com For example, in a related N-phosphorylated phenothiazine, the calculated S1→S0 transition was found to be at 386 nm. mdpi.com

Force Field and Molecular Mechanics (MM2) Calculations for Molecular Dimensions

While DFT provides detailed electronic information, simpler and computationally faster methods like molecular mechanics (MM) are often used for conformational analysis and predicting molecular dimensions, especially for large systems or long-timescale simulations. These methods use a classical mechanical model, or "force field," to describe the potential energy of a molecule as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions. mdpi.com

MM2 is a specific force field developed by Norman Allinger, primarily for the conformational analysis of organic molecules. nih.gov It is designed to accurately reproduce the equilibrium covalent geometry of molecules. nih.gov For this compound, MM2 calculations could be used to rapidly explore the vast conformational space of the flexible hexyl chain, identifying low-energy conformers. The results from such calculations, including bond lengths and angles, can serve as excellent starting points for more rigorous DFT geometry optimizations.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vertical Transition Energies)

A key output of TD-DFT calculations is the prediction of vertical transition energies. researchgate.net This represents the energy required to excite an electron from the ground state to an excited state without any change in the molecular geometry. nepjol.info This is a good approximation for the energy of maximum absorption in a UV-Vis spectrum.

For phenothiazine derivatives, TD-DFT can calculate the energies for several of the lowest singlet excited states. For example, in a study on 10-phenyl-10H-phenothiazine radical cation, TD-DFT was used to assign absorption features, with the lowest energy absorption (D1) having a calculated E0,0 of 1.39 eV and a higher energy state (Dn) having an E0,0 of 2.23 eV. acs.org Similar calculations for this compound would predict the energies of its main absorption bands, which are expected to be π-π* transitions localized on the phenothiazine core. mdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical behavior of the molecule. nih.gov

Modeling of Intermolecular Interactions and Self-Assembly Behavior

The self-assembly of this compound is primarily driven by a combination of noncovalent interactions, which can be effectively modeled using computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations. The key intermolecular forces at play include π-π stacking interactions between the aromatic phenothiazine cores and van der Waals forces involving the hexyl chains.

Theoretical studies on related phenothiazine derivatives have shown that the butterfly-like conformation of the phenothiazine ring system is a critical factor in its packing and electronic properties. The arrangement of these rings in a solid-state or aggregated form is a delicate balance between attractive π-π stacking and steric hindrance from the N-alkyl substituent. Computational models help to elucidate the most energetically favorable packing arrangements. For instance, Hirshfeld surface analysis, a computational tool, has been used on similar heterocyclic compounds to visualize and quantify intermolecular contacts, such as C-H···π and π-π stacking interactions, which are crucial for the stability of the resulting supramolecular structures. nih.gov

The interplay between the π-π interactions of the phenothiazine cores and the hydrophobic interactions of the hexyl chains dictates the final morphology of the self-assembled structures. Computational models can predict whether this compound is likely to form one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional architectures.

Elucidation of Structure-Property Relationships Through Computational Models

Computational models are instrumental in establishing clear structure-property relationships for this compound and its derivatives. By systematically modifying the molecular structure in silico and calculating the resulting electronic and optical properties, researchers can predict how changes will affect the material's performance.

DFT and Time-Dependent DFT (TD-DFT) are widely used to calculate key electronic parameters that govern the utility of phenothiazine derivatives in electronic applications. nih.gov These parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the ionization potential. The HOMO and LUMO levels are critical in determining the charge injection and transport properties of a material, which is vital for its use in organic electronics.

For this compound, the electron-donating nature of the phenothiazine core results in a relatively high HOMO level. The hexyl group, being an electron-donating alkyl chain, can further influence these energy levels. Computational studies on similar N-alkylated phenothiazines help to quantify these effects.

The table below summarizes key computed properties for this compound, providing a quantitative basis for understanding its electronic structure.

| Property | Value | Method of Calculation |

| Molecular Weight | 283.4 g/mol | PubChem |

| XLogP3 | 6.5 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |

| Exact Mass | 283.13947085 Da | PubChem 2.2 |

| Monoisotopic Mass | 283.13947085 Da | PubChem 2.2 |

| Topological Polar Surface Area | 3.2 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 20 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 271 | Cactvs 3.4.8.18 |

| This data is based on computational predictions. nih.gov |

Furthermore, computational models can predict the impact of structural modifications on the photophysical properties of this compound. For example, TD-DFT calculations can simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions and how they might be tuned by altering the substitution pattern on the phenothiazine core or changing the length of the alkyl chain. nih.gov These theoretical predictions are invaluable for the rational design of new phenothiazine-based materials with tailored optical and electronic properties for specific applications.

Materials Science Applications of 10 Hexylphenothiazine Based Compounds

Conjugated Polymers and Copolymers

Conjugated polymers incorporating the 10-hexylphenothiazine unit have been extensively explored for their potential in electronic devices due to their favorable optoelectronic properties. The phenothiazine (B1677639) core acts as a strong electron donor, and the hexyl group at the nitrogen atom improves solubility and processability, which are crucial for device fabrication.

The synthesis of conjugated polymers begins with the design and preparation of specific monomers. For polymers containing this compound, monomers are typically designed to allow for polymerization through common cross-coupling reactions. A key strategy involves the functionalization of the 3 and 7 positions of the this compound core.

For instance, a common monomer is 3,7-dibromo-10-hexylphenothiazine, which can be synthesized by the bromination of this compound. This dibrominated monomer can then undergo various polymerization reactions, such as Yamamoto or Suzuki coupling, to form homopolymers or copolymers.

Another approach involves the synthesis of monomers containing this compound linked to other aromatic units. For example, a monomer can be created by reacting this compound with a boronic acid or ester derivative of another aromatic compound, preparing it for subsequent polymerization. The versatility in monomer design allows for the fine-tuning of the final polymer's electronic and physical properties.

Polymers derived from this compound exhibit distinct optoelectronic properties that make them suitable for various applications. The incorporation of the electron-donating phenothiazine unit generally leads to materials with relatively low ionization potentials, which translates to high-lying Highest Occupied Molecular Orbital (HOMO) energy levels.

For example, poly(this compound-3,7-diyl) (PHPT) and its copolymer with fluorene, poly(this compound-3,7-diyl-alt-9,9-dihexyl-2,7-fluorene) (PPTF), have been synthesized and characterized. researchgate.net The optical band gaps for PHPT and PPTF were determined to be 2.69 eV and 2.76 eV, respectively. researchgate.net Both polymers exhibited greenish-blue photoluminescence, and importantly, their solid-state and dilute solution spectra were nearly identical, indicating a lack of excimer formation in thin films. researchgate.net This is a desirable property for light-emitting applications as it leads to more stable and predictable emission colors.

The electrochemical properties of these polymers are also noteworthy. Cyclic voltammetry studies have shown that phenothiazine-based polymers have HOMO levels around 5.0–5.1 eV, making them good candidates for hole transport materials. researchgate.net The redox behavior of these polymers reveals the formation of stable radical cations (polarons) and dications (bipolarons) upon oxidation. researchgate.net

Table 1: Optoelectronic Properties of this compound-Based Polymers

| Polymer | Optical Band Gap (eV) | HOMO Level (eV) | Emission Color |

|---|---|---|---|

| PHPT | 2.69 | ~5.0-5.1 | Greenish-Blue |

The high HOMO energy levels of this compound-based polymers make them excellent candidates for use as hole transport materials (HTMs) in various electronic devices. researchgate.net A good HTM should have an appropriate HOMO level to facilitate the injection of holes from the anode and efficient transport of these positive charges to the emissive or active layer.

The ionization potentials of phenothiazine-based polymers, typically in the range of 5.0 to 5.3 eV, are well-matched with the work function of common anodes like indium tin oxide (ITO), especially when a conducting polymer buffer layer like PEDOT:PSS is used. researchgate.netresearchgate.net This alignment of energy levels minimizes the energy barrier for hole injection, leading to improved device efficiency.

Furthermore, the non-planar "butterfly" conformation of the phenothiazine unit can help to suppress strong intermolecular π-π stacking. rsc.org This structural feature can be beneficial for achieving amorphous thin films with good morphological stability, which is crucial for the long-term performance of electronic devices. The hole mobility in phenothiazine-based materials can vary, with some small molecules exhibiting values as high as 10⁻³ cm² V⁻¹ s⁻¹. tuni.fi While the mobility in polymers can be influenced by factors like regioregularity and molecular weight, the inherent properties of the this compound unit contribute positively to their hole-transporting capabilities.

The favorable photoluminescent and charge-transporting properties of this compound-based polymers have led to their successful application in PLEDs and OLEDs. researchgate.netmanchester.ac.ukresearchgate.net In these devices, the polymer can function as the emissive layer, the hole transport layer, or both.

When used as the emissive layer, the color of the emitted light is determined by the polymer's band gap and can be tuned through copolymerization. For example, the copolymer PPTF has been used to fabricate PLEDs that emit greenish-blue light with a luminance of up to 320 cd/m². researchgate.net The lack of excimer formation in these polymers is particularly advantageous for PLEDs, as it leads to more stable and pure emission colors. researchgate.net

Dye-Sensitized Solar Cells (DSSCs)

In the realm of photovoltaics, this compound derivatives have emerged as promising components in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net In a DSSC, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye is then regenerated by a redox electrolyte. The efficiency of a DSSC is highly dependent on the properties of the dye.

Organic dyes based on a donor-π-acceptor (D-π-A) architecture are widely used in DSSCs. The this compound group serves as a potent electron donor in these dyes. rsc.org Its strong electron-donating ability is attributed to the electron-rich nitrogen and sulfur atoms within its structure. researchgate.net The hexyl group enhances the dye's solubility in organic solvents used for cell fabrication and can also help to prevent dye aggregation on the TiO₂ surface, which is detrimental to device performance. researchgate.net

The non-planar structure of the phenothiazine core further aids in suppressing molecular aggregation and the formation of excimers. rsc.org This allows for a higher concentration of active dye molecules on the semiconductor surface, leading to improved light harvesting. By modifying the π-bridge and the acceptor group, the absorption spectrum and energy levels of the dye can be tailored to optimize the photovoltaic performance. Several phenothiazine-based dyes have demonstrated high power conversion efficiencies (PCEs), in some cases surpassing that of the standard ruthenium-based N719 dye. rsc.orgpan.pl

Table 2: Performance of DSSCs with this compound-Based Dyes

| Dye Structure | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |

|---|---|---|---|---|

| Double D-A Branched Dye | 4.22 | - | - | - |

PCE: Power Conversion Efficiency, Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor. Data for Jsc, Voc, and FF were not available for all entries. pan.plresearchgate.net

Fabrication and Characterization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. They are of great interest for modifying surface properties and for creating functional interfaces in electronic devices. While the direct use of this compound for SAMs is not extensively documented in the provided context, phenothiazine derivatives are being explored for this purpose.

For instance, a novel SAM-forming molecule called Th-2EPT, which is based on a phenothiazine core with thiophene (B33073) head groups, has been designed and synthesized. arxiv.org This molecule is intended to create a high-quality interface in tin perovskite solar cells. The fabrication of such SAMs typically involves immersing the substrate (e.g., a conductive oxide) in a dilute solution of the SAM-forming molecule. The head groups of the molecule (in this case, thiophene) anchor to the substrate, and the molecules self-organize into a dense monolayer.

The characterization of these SAMs is crucial to understanding their structure and properties. Techniques such as contact angle measurements can provide information about the surface energy and hydrophobicity of the monolayer. X-ray photoelectron spectroscopy (XPS) can be used to confirm the chemical composition of the SAM and the nature of the bonding to the substrate. Electrochemical methods like cyclic voltammetry can probe the electronic properties of the monolayer. For Th-2EPT, Density Functional Theory (DFT) calculations were used to evaluate its coordination strength and lattice compatibility with the perovskite surface. arxiv.org Optical characterization techniques have confirmed that such phenothiazine-based SAMs can significantly reduce interfacial recombination and enhance carrier lifetimes in solar cells. arxiv.org

Development of Redox-Switchable Molecular Systems

The ability of the phenothiazine core to undergo stable and reversible oxidation-reduction (redox) reactions is a cornerstone of its application in redox-switchable molecular systems. The electrochemical behavior of phenothiazine derivatives, including those with alkyl chains like this compound, is characterized by the formation of stable radical cations (polarons) and dications (bipolarons) upon oxidation. researchgate.net This reversible switching between different electronic states can be triggered by an external stimulus, such as an electrical potential.

Research into phenothiazine-based systems has demonstrated that their redox processes are highly reversible. researchgate.net This property is crucial for the development of molecular switches, where the molecule can be toggled between "on" and "off" states corresponding to different oxidation levels. The introduction of substituents, such as the hexyl group at the N-10 position, can modulate the redox potentials and the stability of the resulting radical species. researchgate.net